BenchChemオンラインストアへようこそ!

2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridine-6-carbonitrile

Protecting group strategy Silyl ether stability Multi-step organic synthesis

2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridine-6-carbonitrile (CAS 1186310-75-7; molecular formula C15H20N2O2Si; MW 288.42) is a synthetic intermediate that combines the furo[3,2-b]pyridine heterocyclic scaffold with a tert-butyldimethylsilyl (TBDMS)-protected hydroxymethyl group at position 2 and a cyano group at position 6. The furo[3,2-b]pyridine core has been established as a privileged pharmacophore for highly selective kinase inhibitors targeting CLK1/2/4 (IC50 values of 8–20 nM for the probe MU1210) and HIPK2.

Molecular Formula C15H20N2O2Si
Molecular Weight 288.42 g/mol
CAS No. 1186310-75-7
Cat. No. B1373112
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridine-6-carbonitrile
CAS1186310-75-7
Molecular FormulaC15H20N2O2Si
Molecular Weight288.42 g/mol
Structural Identifiers
SMILESCC(C)(C)[Si](C)(C)OCC1=CC2=C(O1)C=C(C=N2)C#N
InChIInChI=1S/C15H20N2O2Si/c1-15(2,3)20(4,5)18-10-12-7-13-14(19-12)6-11(8-16)9-17-13/h6-7,9H,10H2,1-5H3
InChIKeyRFSBZBGGTCCJSY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridine-6-carbonitrile (CAS 1186310-75-7): A Protected Furo[3,2-b]pyridine-6-carbonitrile Building Block for Kinase-Targeted Synthesis


2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridine-6-carbonitrile (CAS 1186310-75-7; molecular formula C15H20N2O2Si; MW 288.42) is a synthetic intermediate that combines the furo[3,2-b]pyridine heterocyclic scaffold with a tert-butyldimethylsilyl (TBDMS)-protected hydroxymethyl group at position 2 and a cyano group at position 6 . The furo[3,2-b]pyridine core has been established as a privileged pharmacophore for highly selective kinase inhibitors targeting CLK1/2/4 (IC50 values of 8–20 nM for the probe MU1210) and HIPK2 [1]. This compound is catalogued as AldrichCPR ADE001179 (Sigma-Aldrich, product of Adesis Inc.) and is offered as a research chemical by multiple suppliers at purities ranging from ≥95% to 98% (HPLC) .

Why Generic Substitution Fails for 2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridine-6-carbonitrile: The TBDMS–Nitrile Orthogonal Design


The compound's differentiation rests on the orthogonal pairing of the TBDMS-protected 2-hydroxymethyl handle and the 6-cyano group, a combination absent from its closest structural analogs. The unprotected parent furo[3,2-b]pyridine-6-carbonitrile (CAS 1203499-65-3, MW 144.13) lacks the 2-position functionalization entirely, precluding regioselective elaboration at that site . The TMS-protected analog 2-(trimethylsilyl)furo[3,2-b]pyridine-6-carbonitrile (CAS 1188988-30-8, MW 216.31) provides only a C–Si bond at position 2—not a protected hydroxyl—and its TMS group is approximately 10,000-fold more susceptible to base-catalyzed hydrolysis than the TBDMS ether, rendering it unsuitable for multi-step synthetic sequences requiring prolonged exposure to protic or basic conditions [1]. The 6-bromo analog (CAS 1171920-23-2) replaces the nitrile with bromine, altering both the electronic character and the available downstream chemistry at position 6 . These structural distinctions mean that substituting any of these analogs for 1186310-75-7 would either eliminate a key functional handle or introduce undesired reactivity and stability limitations.

Quantitative Differentiation Evidence Guide for 2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridine-6-carbonitrile (CAS 1186310-75-7)


TBDMS vs. TMS Protecting-Group Hydrolytic Stability: ~10,000-Fold Difference Dictates Multi-Step Synthesis Compatibility

The TBDMS ether in 1186310-75-7 exhibits approximately 10,000-fold greater resistance to base-catalyzed hydrolysis compared with the TMS ether present in the comparator 2-(trimethylsilyl)furo[3,2-b]pyridine-6-carbonitrile (CAS 1188988-30-8) [1]. Under acidic conditions, the relative stability difference is even more pronounced: TBDMS (TBS) ethers are approximately 20,000-fold more stable than TMS ethers [2]. This stability ranking (TMS < TES < TBDMS < TIPS < TBDPS) is well-established in the protective-group chemistry literature and directly governs the practical utility of silyl-protected intermediates in extended synthetic routes [2].

Protecting group strategy Silyl ether stability Multi-step organic synthesis

6-Cyano Group as a Versatile Synthetic Handle: Differentiation from 6-Bromo and 6-Formyl Analogs

The 6-cyano substituent in 1186310-75-7 enables direct conversion to at least four distinct pharmacophoric groups—amidines, amides, tetrazoles, and carboxylic acids—through well-established transformations, a versatility not offered by the 6-bromo analog (CAS 1171920-23-2, which requires transition-metal-catalyzed cross-coupling for diversification) or the 6-carbaldehyde oxime analog (CAS 1189170-70-4, which is locked into oxime chemistry) [1]. The nitrile group also serves as a hydrogen-bond acceptor and a dipole-modulating substituent, contributing a calculated PSA of 59.05 Ų and LogP of 4.22 for 1186310-75-7 [2]. In the furo[3,2-b]pyridine kinase inhibitor patent literature (e.g., EP2812337B1, TBK1/IKK inhibitors), the 6-(3-cyano-4-substituted-phenyl) motif appears recurrently in potent compounds with IC50 values <100 nM, underscoring the synthetic value of a 6-cyano intermediate [3].

Nitrile functional group Diversification chemistry Heterocyclic building block

Furo[3,2-b]pyridine Scaffold Provenance: A Privileged Pharmacophore with Sub-50 nM Kinase Inhibition and Established Selectivity Profiles

The furo[3,2-b]pyridine core carried by 1186310-75-7 has been validated as a privileged scaffold in two independent primary research studies. The landmark Němec et al. (2019) publication established this scaffold for CLK kinase inhibition, yielding the probe MU1210 with IC50 values of 8 nM (CLK1), 20 nM (CLK2), and 12 nM (CLK4), while showing >3,000 nM against CLK3 and selectivity over 194 other kinases [1]. A subsequent study (Němec et al., 2021) extended the scaffold to HIPK2 inhibitors (MU135, IC50 <50 nM) with X-ray crystallographic confirmation of the binding mode [2]. By contrast, alternative fused heterocyclic scaffolds such as thieno[3,2-b]pyridine or benzofuro[3,2-b]pyridin-2(1H)-one exhibit different kinase selectivity profiles (e.g., BTK: IC50 = 74 nM; PI3Kδ: IC50 = 170 nM for benzofuro[3,2-b]pyridin-2(1H)-one derivatives) and cannot replicate the CLK/HIPK selectivity signature of the furo[3,2-b]pyridine series [3].

Kinase inhibitor scaffold CLK/HIPK selectivity Chemical probe development

Supplier-Grade Purity and Catalog Provenance: 98% HPLC vs. 95% Minimum Across Vendors

Commercial availability data for 1186310-75-7 reveal a purity tier spanning 95% (AKSci, Aladdin, BOC Sciences) to 98% by HPLC (CapotChem, CymitQuimica), with moisture content specified at ≤0.5% for the higher-grade material [1]. The compound is catalogued under the AldrichCPR program as ADE001179 (Sigma-Aldrich, product of Adesis Inc.), indicating it belongs to a curated collection of unique research chemicals; however, Sigma-Aldrich does not provide batch-specific analytical data for AldrichCPR products . By comparison, the unprotected parent furo[3,2-b]pyridine-6-carbonitrile (ADE001140) and the TMS analog (ADE001194) are similarly offered under AldrichCPR terms without analytical certificates [2]. The higher-specification 98% HPLC material from CapotChem provides a measurable procurement advantage for applications requiring defined purity, such as fragment-based screening or late-stage intermediate use.

Chemical procurement Purity specification Vendor comparison

Orthogonal TBDMS–OH / C≡N Dual-Functionality Enables Regioselective Sequential Derivatization Unavailable in Mono-Functional Analogs

1186310-75-7 uniquely combines two chemically orthogonal functional handles on the furo[3,2-b]pyridine scaffold: a TBDMS-protected 2-hydroxymethyl group (deprotectable with fluoride sources such as TBAF under mild, neutral conditions) and a 6-cyano group (stable to fluoride but reactive toward hydrolysis, reduction, or cycloaddition). This orthogonality enables sequential, regioselective elaboration—first exploiting the nitrile for diversification at position 6, followed by fluoride-mediated deprotection of the 2-hydroxymethyl for further functionalization—without protecting-group crossover [1]. In contrast, the unprotected parent (CAS 1203499-65-3) possesses only the 6-nitrile and an unfunctionalized position 2; the TMS analog (CAS 1188988-30-8) bears a C–Si bond at position 2 that cannot be converted to a hydroxyl; and the 6-bromo analog (CAS 1171920-23-2) would require orthogonal reactivity planning around the bromide [2]. TBDMS ethers are stable to most oxidizing agents, reducing agents, weak acids, bases, and many nucleophiles, while being selectively cleavable by fluoride ions [3].

Orthogonal protecting groups Regioselective synthesis Dual-functional building block

Best Research and Industrial Application Scenarios for 2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridine-6-carbonitrile (CAS 1186310-75-7)


Multi-Step Synthesis of 2,6-Disubstituted Furo[3,2-b]pyridine Kinase Inhibitor Libraries

For medicinal chemistry teams constructing CLK or HIPK inhibitor libraries based on the furo[3,2-b]pyridine scaffold validated by Němec et al. (CLK1 IC50 = 8 nM) [1], 1186310-75-7 serves as the ideal late-stage intermediate. The TBDMS group survives Suzuki, Sonogashira, and Buchwald-Hartwig couplings at the 6-nitrile or after its conversion, then is cleanly removed with TBAF to unmask the 2-hydroxymethyl for final diversification. This sequence mirrors the synthetic logic used to prepare MU1210 in 6 steps from accessible precursors [2]. The ~10,000-fold hydrolytic stability advantage of TBDMS over TMS ensures the protecting group remains intact through aqueous workups and basic coupling conditions.

Fragment-Based Drug Discovery (FBDD) Requiring Orthogonally Protected Heterocyclic Cores

In fragment-based screening campaigns where the furo[3,2-b]pyridine core is identified as a hit, 1186310-75-7 provides a pre-functionalized fragment with a calculated LogP of 4.22 and PSA of 59.05 Ų [1]. The TBDMS group imparts sufficient lipophilicity for membrane permeability assessment of early derivatives while the nitrile serves as both a hydrogen-bond acceptor probe and a synthetic anchor for fragment growth. Procurement at 98% HPLC purity (CapotChem) ensures that fragment elaboration proceeds without interference from undefined impurities [2].

Process Chemistry Route Scouting for TBK1/IKKε Dual Inhibitor Candidates

Patent EP2812337B1 exemplifies multiple 6-(3-cyano-4-substituted-phenyl)furo[3,2-b]pyridine derivatives as TBK1/IKKε inhibitors with IC50 values <100 nM, all of which could conceptually be accessed from a 6-cyano furo[3,2-b]pyridine intermediate [3]. 1186310-75-7's pre-installed TBDMS-protected 2-hydroxymethyl group enables introduction of diverse substituents at position 2—a critical determinant of kinase selectivity—without competing reactivity at position 6. The orthogonal functional-group design maps directly onto the substitution patterns claimed in the patent.

Academic Core Facility Stocking for Diverse Chemical Biology Probe Synthesis

Chemical biology core facilities supporting multiple PI groups benefit from stocking 1186310-75-7 as a versatile building block because a single intermediate can serve CLK probe synthesis (Němec 2019), HIPK inhibitor development (Němec 2021), and Hedgehog pathway modulator programs [1]. The compound's dual functionality allows each user group to pursue distinct diversification strategies from a common intermediate, maximizing procurement efficiency and minimizing inventory complexity relative to stocking multiple mono-functional analogs separately.

Quote Request

Request a Quote for 2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridine-6-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.